molecular formula C9H20N2O B3081037 1-(2-Ethoxyethyl)-1,4-diazepane CAS No. 1094643-96-5

1-(2-Ethoxyethyl)-1,4-diazepane

Cat. No.: B3081037
CAS No.: 1094643-96-5
M. Wt: 172.27 g/mol
InChI Key: OJAIXSSHAFZQKW-UHFFFAOYSA-N
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Description

1-(2-Ethoxyethyl)-1,4-diazepane is an organic compound that belongs to the class of diazepanes It is characterized by a seven-membered ring containing two nitrogen atoms and an ethoxyethyl substituent

Mechanism of Action

Target of Action

1-(2-Ethoxyethyl)-1,4-diazepane is a complex compound that has been found to have similarities with certain compounds used in medical applications. It shares structural similarities with Tetrofosmin , a diphosphine complexed with technetium 99 used for imaging to determine myocardial ischemia, infarcted myocardium, and assessment of left ventricular function . Therefore, it can be inferred that the primary targets of this compound could be similar to those of Tetrofosmin, which are primarily the myocardial cells.

Mode of Action

Based on its structural similarity to tetrofosmin , it can be hypothesized that it might interact with its targets in a similar manner. Tetrofosmin was developed to overcome the non-target uptake of radioligands by the generation of hetero-atomic compounds . It is used in conjunction with technetium Tc-99m as a radiopharmaceutical . Therefore, this compound might also interact with its targets through a similar mechanism.

Biochemical Pathways

For instance, 2-Ethoxyethyl acetate, a compound with a similar structure, is rapidly metabolized to 2-ethoxyethanol in the blood via hydrolysis . Then, 2-ethoxyethanol is metabolized, mainly by alcohol dehydrogenase, to 2-ethoxyacetaldehyde, which is further metabolized by aldehyde dehydrogenase to 2-ethoxyacetic acid (2-EAA) in the liver . These two compounds are the likely active metabolites, which are thought to be involved in some of the toxic effects .

Pharmacokinetics

Based on its structural similarity to bilastine , a second-generation H1 antihistamine, it can be inferred that it might have similar ADME properties. Bilastine is rapidly absorbed and exhibits linear kinetics in the dose range studied . It is characterized by two-compartmental kinetics with a rapid-absorption phase . The maximal response is observed at approximately 4 hours or later .

Result of Action

For instance, 2-Ethoxyethyl acetate, a compound with a similar structure, can cause a slight skin and eye irritation after exposure .

Action Environment

For instance, 2-Ethoxyethyl acetate, a compound with a similar structure, can be absorbed through inhalation, ingestion, and dermally and should be avoided . It may form an explosive mixture with air . It is also incompatible with strong acids, strong alkalis and nitrates . It may form unstable peroxides and it can soften many plastics, attack plastics, rubber and coatings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-ethoxyethyl)-1,4-diazepane typically involves the reaction of 1,4-diazepane with 2-ethoxyethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethoxyethyl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding amines using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxyethyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted diazepanes.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyethyl)-1,4-diazepane: Similar structure but with a methoxyethyl group instead of an ethoxyethyl group.

    1-(2-Ethoxyethyl)-piperazine: Contains a piperazine ring instead of a diazepane ring.

Uniqueness

1-(2-Ethoxyethyl)-1,4-diazepane is unique due to its specific ring structure and substituent, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(2-ethoxyethyl)-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-2-12-9-8-11-6-3-4-10-5-7-11/h10H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJAIXSSHAFZQKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1CCCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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